Receptor Selectivity Profiling: Rotundine (L-THP) Exhibits Quantifiable D1 > D2 Selectivity, Inverting the Profile of Conventional Antipsychotics like Haloperidol
Rotundine (L-THP) demonstrates a quantifiably higher affinity for the dopamine D1 receptor compared to the D2 receptor. This profile is in contrast to the typical antipsychotic haloperidol, which exhibits higher affinity for D2 receptors. Specifically, Rotundine binds to D1 receptors with a Ki of 124 nM and to D2 receptors with a Ki of 388 nM, yielding a D2/D1 Ki ratio of approximately 3.1 . This D1-preferring antagonism is a key mechanistic differentiator that underlies its distinct clinical and behavioral effects relative to agents like haloperidol [1].
| Evidence Dimension | Dopamine D1 vs. D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | D1 Ki = 124 nM; D2 Ki = 388 nM |
| Comparator Or Baseline | Haloperidol (class-level inference for D2 > D1 selectivity) |
| Quantified Difference | Rotundine D2/D1 Ki ratio: 3.1, indicating D1-preferring affinity. Haloperidol exhibits D2-preferring affinity (D1/D2 ratio > 1). |
| Conditions | In vitro receptor binding assays |
Why This Matters
This selectivity profile dictates a distinct pharmacological fingerprint, making Rotundine the required tool for investigating D1-preferring pathways, as substitution with a D2-preferring antagonist like haloperidol would produce confounding and opposing experimental outcomes.
- [1] Amerigo Scientific. Rotundine: Dopamine Receptor Affinity Profile. View Source
